5,5,6,6,6-Pentafluoro-4-methylhexan-3-one
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Overview
Description
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is a fluorinated organic compound with the molecular formula C7H9F5O This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one typically involves the fluorination of appropriate precursors. One common method is the reaction of 4-methylhexan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5,6,6,6-Pentafluorohexan-1-ol: A related compound with a hydroxyl group instead of a ketone.
4,4,5,5,5-Pentafluoro-1-pentanol: Another fluorinated alcohol with a different carbon chain length.
Uniqueness
5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
56734-79-3 |
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Molecular Formula |
C7H9F5O |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
5,5,6,6,6-pentafluoro-4-methylhexan-3-one |
InChI |
InChI=1S/C7H9F5O/c1-3-5(13)4(2)6(8,9)7(10,11)12/h4H,3H2,1-2H3 |
InChI Key |
HAPYJMJORDLZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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